molecular formula C7H13NO4 B13446929 rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid

rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid

Cat. No.: B13446929
M. Wt: 175.18 g/mol
InChI Key: GTBPANMHPBGVAV-MOJAZDJTSA-N
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Description

rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a stereoisomerically complex cyclohexane-derived amino acid featuring hydroxyl and amino substituents at specific positions. This compound is synthesized via OsO₄-catalyzed dihydroxylation of Boc-protected 2-aminocyclohexene precursors, yielding diastereomers with defined stereochemistry confirmed by NMR spectroscopy . The compound belongs to a broader class of hydroxylated cyclohexane amino acids, which are explored for applications in medicinal chemistry and chiral synthesis .

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h3-6,9-10H,1-2,8H2,(H,11,12)/t3-,4+,5-,6+/m1/s1

InChI Key

GTBPANMHPBGVAV-MOJAZDJTSA-N

Isomeric SMILES

C1[C@H]([C@H](C[C@@H]([C@@H]1O)O)N)C(=O)O

Canonical SMILES

C1C(C(CC(C1O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves the use of cyclohexane derivatives as starting materialsThe reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted cyclohexane derivatives .

Scientific Research Applications

rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related cyclohexane and cyclopentane amino acids (Table 1). Key differences include:

  • Position and number of hydroxyl groups: The 4,5-dihydroxy configuration distinguishes it from mono-hydroxylated analogs (e.g., CAS 197247-91-9).
  • Substituents: Methyl groups in CAS 20182-78-9 add hydrophobicity, while benzyloxycarbonylamino groups in CAS 882855-68-7 introduce steric bulk and protective functionality .
  • Ring size : Cyclopentane derivatives (e.g., CAS 197247-93-1) exhibit reduced conformational flexibility compared to cyclohexane analogs .

Table 1. Structural Comparison of Cyclohexane/Cyclopentane Amino Acids

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid 367507-93-5 C₉H₁₇NO₄ 203.24 4,5-dihydroxy, cyclohexane backbone
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S) 197247-91-9 C₇H₁₃NO₃ 159.18 Mono-hydroxy, no methyl groups
Cyclohexanecarboxylic acid, 1-amino-2,5-dihydroxy-4,5-dimethyl- 20182-78-9 C₉H₁₇NO₄ 203.24 4,5-dimethyl, dihydroxy
rel-(1S,3R,5S)-3-(((Benzyloxy)carbonyl)amino)-5-hydroxycyclohexane-1-carboxylic acid 882855-68-7 C₁₆H₁₉NO₆ 293.32 Benzyloxycarbonylamino protective group
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R) 197247-93-1 C₆H₁₁NO₃ 145.16 Cyclopentane backbone, mono-hydroxy

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